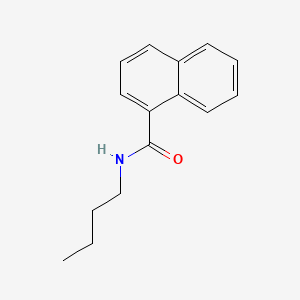
N-butylnaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butylnaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activity
N-butylnaphthalene-1-carboxamide has shown promise in the field of anticancer research. Its derivatives have been evaluated for their ability to inhibit cancer cell growth. For instance, studies indicate that naphthalene derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Mechanism of Action
The anticancer properties are believed to stem from the compound's ability to induce apoptosis in cancer cells. This mechanism involves the activation of intrinsic pathways that lead to programmed cell death, making it a candidate for further pharmacological development .
Biodegradation Studies
Research has also focused on the environmental impact of this compound. Studies suggest that this compound can undergo biodegradation under aerobic conditions, which is crucial for assessing its environmental safety .
Case Study: Biodegradation Rates
In a controlled study, this compound was subjected to microbial degradation tests. Results indicated a significant reduction in concentration over a 30-day period, highlighting its potential for safe disposal in wastewater treatment processes.
Case Studies
Case Study 1: Anticancer Screening
A series of derivatives based on this compound were synthesized and screened against human cancer cell lines. The results demonstrated that specific modifications to the naphthalene structure enhanced cytotoxicity, indicating a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Polymer Blends
In a study involving polymer blends containing this compound, researchers evaluated the mechanical properties and thermal stability of the resulting materials. The findings showed improved tensile strength and elongation at break compared to control samples without the additive.
常见问题
Basic Research Questions
Q. What are the recommended synthetic pathways for N-butylnaphthalene-1-carboxamide, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves coupling naphthalene-1-carboxylic acid with n-butylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DMAP (4-dimethylaminopyridine) as a catalyst . Optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (room temperature to 60°C), and purification via column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments or inert atmosphere conditions.
Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) be employed to confirm the structural integrity of N-butylnaphthalene-1-carboxamide?
- Methodology :
- ¹H/¹³C NMR : Verify the presence of naphthalene protons (δ 7.5–8.5 ppm) and the n-butyl chain (δ 0.9–1.7 ppm) .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- UV-Vis : Compare absorbance maxima (e.g., π→π* transitions of the naphthalene ring) with literature values for analogous compounds .
Q. What are the standard protocols for assessing acute toxicity in mammalian models exposed to N-butylnaphthalene-1-carboxamide?
- Methodology : Follow OECD Guideline 423 or 425 for acute oral toxicity testing. Administer escalating doses to rodents (e.g., rats) via oral gavage, monitor mortality, clinical signs (e.g., respiratory distress, hepatic/renal dysfunction), and perform histopathological analysis of liver/kidney tissues . Include control groups and use LD₅₀ calculations to classify toxicity.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of N-butylnaphthalene-1-carboxamide with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450) or receptors implicated in toxicity or therapeutic pathways . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
Q. What strategies resolve contradictions in reported toxicological data for N-butylnaphthalene-1-carboxamide across studies?
- Methodology :
- Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like dose, exposure duration, and model systems .
- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., standardized purity of the compound, identical rodent strains) .
- Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to identify species-specific or route-dependent differences in toxicity .
Q. How can advanced chromatographic techniques (e.g., HPLC-MS/MS) quantify trace metabolites of N-butylnaphthalene-1-carboxamide in environmental samples?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from water/soil matrices .
- HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor fragmentation patterns (e.g., m/z transitions) for metabolites like hydroxylated or glucuronidated derivatives .
属性
CAS 编号 |
54751-78-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC 名称 |
N-butylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C15H17NO/c1-2-3-11-16-15(17)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |
InChI 键 |
YSXQPIVYBHSMBS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













